molecular formula C19H28NO3+ B1196793 Glycopyrronium bromide CAS No. 13283-82-4

Glycopyrronium bromide

Cat. No. B1196793
CAS RN: 13283-82-4
M. Wt: 318.4 g/mol
InChI Key: ANGKOCUUWGHLCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycopyrronium bromide is a medication of the muscarinic anticholinergic group . It is a synthetic quaternary ammonium compound . The cation, which is the active moiety, is called glycopyrronium or glycopyrrolate . It does not cross the blood–brain barrier and consequently has few to no central effects . It is given by mouth, via intravenous injection, on the skin, and via inhalation .


Molecular Structure Analysis

Glycopyrronium bromide has a molecular formula of C19H28BrNO3 . Its average mass is 398.335 Da and its monoisotopic mass is 397.125244 Da .


Physical And Chemical Properties Analysis

Glycopyrronium bromide has a molecular formula of C19H28BrNO3 . Its average mass is 398.335 Da and its monoisotopic mass is 397.125244 Da .

Scientific Research Applications

  • Treatment of Chronic Obstructive Pulmonary Disease (COPD) : Glycopyrronium bromide is a long-acting muscarinic antagonist used for the maintenance treatment of COPD. Studies have shown that it significantly improves lung function, dyspnea scores, health status, exacerbation rates, and exercise endurance in patients with moderate to severe COPD (Riario-Sforza et al., 2015).

  • Pharmacokinetics in the Lung : Research has been conducted to understand the impact of lung pharmacokinetics of glycopyrronium on its systemic profile. The slow absorption from the lungs and rapid elimination from the systemic circulation are notable characteristics, which support its use as a once-daily medication for COPD (Bartels et al., 2013).

  • Anti-Inflammatory Activity : In a study involving a cigarette smoke-induced lung inflammation mouse model, glycopyrronium demonstrated anti-inflammatory activity, reducing the accumulation of neutrophils and macrophages and inhibiting the expression of inflammatory cytokines (Shen et al., 2014).

  • Clinical Safety : Glycopyrronium has been evaluated for its safety in clinical use, showing minimal penetration of the blood-brain barrier and lack of phototoxicity, genotoxicity, and carcinogenicity. This makes it suitable for chronic indications like COPD, excessive salivation, and peptic ulcers (Chabicovsky et al., 2019).

  • Comparative Efficacy with Other Medications : Glycopyrronium has been compared with tiotropium, another medication used for COPD, showing substantial equivalence in efficacy (Kerwin et al., 2012).

  • Pharmacokinetics in Renal Impairment : A study used physiologically based pharmacokinetic modeling to predict glycopyrronium exposure in patients with varying degrees of renal impairment, suggesting that dose adjustment may not be necessary in these patients (Higashimori et al., 2020).

Safety And Hazards

Glycopyrronium bromide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Glycopyrronium bromide was first used in 1961 to treat peptic ulcers . Since then, it has been used in various other treatments such as reducing sweat gland, oral, airway, and gastric secretions; as well as reducing cardiac inhibitory reflexes; and reducing bronchoconstriction in COPD . In June 2018, glycopyrronium bromide was approved by the US Food and Drug Administration (FDA) to treat excessive underarm sweating, becoming the first drug developed specifically to reduce excessive sweating . It is on the World Health Organization’s List of Essential Medicines . Future research may continue to explore its potential uses in various treatments.

properties

IUPAC Name

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28NO3/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGKOCUUWGHLCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28NO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048165
Record name 3-[(2-Cyclopentyl-2-hydroxy-2-phenylacetyl)oxy]-1,1-dimethylpyrrolidinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycopyrrolate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015121
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

9.44e-04 g/L
Record name Glycopyrrolate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015121
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Glycopyrronium is a muscarinic antagonist with the highest affinity for M1 receptors, followed by M3, M2/M4, and M5. Muscarinic receptors M1 to M4 are found in the lung, although M3 is predominantly responsible for bronchoconstriction and airway secretions. Secretions from salivary and sweat glands, as well as gastric acid secretions, are also predominantly mediated by the M3 receptor. Salivary and gastric acid secretions are also partially mediated by the M1 receptor. Antagonism of these receptors decreases the volume of their respective secretions, and in the case of the gastrointestinal system, reduces the acidity of the stomach. In the cardiovascular system, muscarinic receptors M1 to M5 are all present, however the function of M5 has not been described in literature. Under normal circumstances, stimulation of the vagal nerve lowers the heart rate, potentially leading to intraoperative bradycardia. Studies in mice suggest that this stimulation is predominantly mediated by the M3 receptor, and mutant knockout mice are not susceptible to these effects.
Record name Glycopyrronium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00986
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Glycopyrronium bromide

CAS RN

13283-82-4, 740028-90-4, 596-51-0
Record name Glycopyrronium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013283824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycopyrronium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00986
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-[(2-Cyclopentyl-2-hydroxy-2-phenylacetyl)oxy]-1,1-dimethylpyrrolidinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycopyrronium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.990
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Glycopyrrolate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015121
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

193-194.5, 192.5 °C
Record name Glycopyrronium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00986
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glycopyrrolate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015121
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycopyrronium bromide
Reactant of Route 2
Reactant of Route 2
Glycopyrronium bromide
Reactant of Route 3
Reactant of Route 3
Glycopyrronium bromide
Reactant of Route 4
Reactant of Route 4
Glycopyrronium bromide
Reactant of Route 5
Reactant of Route 5
Glycopyrronium bromide
Reactant of Route 6
Glycopyrronium bromide

Citations

For This Compound
3,050
Citations
A Gavalda, I Ramos, C Carcasona, E Calama… - Pulmonary …, 2014 - Elsevier
… This study characterised the in vitro and in vivo profiles of two novel long-acting muscarinic antagonists, aclidinium bromide and glycopyrronium bromide, using tiotropium bromide and …
Number of citations: 48 www.sciencedirect.com
NJ Carter - Drugs, 2013 - Springer
… contains 63 μg of glycopyrronium bromide, which is equivalent … glycopyrronium bromide, which is equivalent to 44 μg of glycopyrronium [5]. Dosages of inhaled glycopyrronium bromide …
Number of citations: 40 link.springer.com
V Bajaj, JAA Langtry - British Journal of Dermatology, 2007 - academic.oup.com
… drug glycopyrronium bromide (glycopyrrolate) given orally in the treatment of hyperhidrosis. … Systemic unwanted effects may limit their use, although glycopyrronium bromide (…
Number of citations: 106 academic.oup.com
CS Ulrik - International Journal of Chronic Obstructive Pulmonary …, 2012 - Taylor & Francis
… to severe COPD, glycopyrronium bromide has clinically … , glycopyrronium bromide has beneficial effects on dynamic hyperinflation and exercise tolerance. Glycopyrronium bromide has …
Number of citations: 59 www.tandfonline.com
D Nebiu, M Walter, B Lachmann… - Die Pharmazie-An …, 2007 - ingentaconnect.com
… )-glycopyrronium bromide has been designed (Czeche et al. 1997; Noe et al. 1999). A new, improved route of (R,R)-glycopyrronium bromide … (R,R)-glycopyrronium bromide is currently …
Number of citations: 16 www.ingentaconnect.com
GG Riario-Sforza, E Ridolo… - Expert Review of …, 2015 - Taylor & Francis
… Glycopyrronium bromide in chronic Obstructive pulmonary disease airWays trials, treatment with inhaled glycopyrronium bromide at … These data add inhaled glycopyrronium bromide to …
Number of citations: 14 www.tandfonline.com
RK Mirakhur, JW Dundee… - British Journal of Clinical …, 1978 - Wiley Online Library
1. Glycopyrronium was evaluated by intramuscular, intravenous and oral routes in six adult volunteers for its efficacy as an antisialogogue as also for its action on other aspects of …
Number of citations: 69 bpspubs.onlinelibrary.wiley.com
SM Soliman, OM El-Houssini - Journal of Chromatographic …, 2019 - academic.oup.com
… for the quantification of R, R-glycopyrronium bromide (GLY) and its related impurities in drug … , Glycopyrronium bromide impurity G (R 1 ) and Glycopyrronium bromide impurity J (R 2 ). …
Number of citations: 5 academic.oup.com
C Abels, M Soeberdt, A Kilic, H Reich… - British Journal of …, 2021 - academic.oup.com
… the efficacy and safety of a topical cream containing glycopyrronium bromide (GPB). … Outliers are shown as grey rectangles (placebo) or red circles [glycopyrronium bromide (GPB) 1%]. (…
Number of citations: 17 academic.oup.com
H Arievich, T Overend… - BMC …, 2012 - bmcpulmmed.biomedcentral.com
… Glycopyrronium bromide 50 μg OD provides significant bronchodilation over a 24 hour … glycopyrronium bromide studies and support once-daily dosing of glycopyrronium bromide 50 μg …
Number of citations: 37 bmcpulmmed.biomedcentral.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.